An In-depth Technical Guide to the Synthesis and Purification of the Phe-Leu-Glu-Glu-Val (FEEV) Peptide
An In-depth Technical Guide to the Synthesis and Purification of the Phe-Leu-Glu-Glu-Val (FEEV) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis, purification, and characterization of the pentapeptide Phe-Leu-Glu-Glu-Val (FEEV). This peptide is utilized in various biochemical studies and holds potential in drug development, particularly in research related to protein interactions, signaling pathways, cancer therapy, and metabolic disorders.[1]
Introduction to Phe-Leu-Glu-Glu-Val (FEEV)
The FEEV peptide is a sequence of five amino acids: Phenylalanine (Phe), Leucine (Leu), Glutamic acid (Glu), Glutamic acid (Glu), and Valine (Val). Its structure and physicochemical properties are dictated by the individual characteristics of these constituent amino acids. Understanding these properties is crucial for its synthesis and purification.
Table 1: Physicochemical Properties of Amino Acids in FEEV
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Polarity | Side Chain Charge (at pH 7) |
| Phenylalanine | Phe | F | 165.19 | Nonpolar, aromatic | Neutral |
| Leucine | Leu | L | 131.17 | Nonpolar, aliphatic | Neutral |
| Glutamic acid | Glu | E | 147.13 | Polar, acidic | Negative |
| Glutamic acid | Glu | E | 147.13 | Polar, acidic | Negative |
| Valine | Val | V | 117.15 | Nonpolar, aliphatic | Neutral |
The presence of both hydrophobic (Phe, Leu, Val) and hydrophilic/charged (Glu) residues gives the FEEV peptide an amphipathic character, which influences its solubility and interaction with chromatographic media.
Solid-Phase Peptide Synthesis (SPPS) of FEEV
The most common and efficient method for synthesizing peptides like FEEV is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[2][3][4] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]
This protocol outlines the manual synthesis of H-Phe-Leu-Glu(OtBu)-Glu(OtBu)-Val-OH on a pre-loaded Wang resin. The side chains of the two glutamic acid residues are protected with tert-butyl (tBu) groups to prevent side reactions during synthesis.
Materials and Reagents:
-
Fmoc-Val-Wang resin (0.5 mmol/g loading)
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Synthesis Cycle:
The synthesis proceeds from the C-terminus (Val) to the N-terminus (Phe).
-
Resin Preparation:
-
Swell 1 g of Fmoc-Val-Wang resin (0.5 mmol) in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 10 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (for Glu, Glu, Leu, Phe):
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH, 1.5 mmol), 3 equivalents of Oxyma (1.5 mmol), in DMF.
-
Add 3 equivalents of DIC (1.5 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To check for reaction completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Phe-OH), perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM (5 x 10 mL) and dry under a stream of nitrogen.
-
Add 10 mL of the cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
// Nodes start [label="Start: Fmoc-Val-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; swell [label="1. Resin Swelling in DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; deprotection [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="3. DMF Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; coupling [label="4. Amino Acid Coupling\n(Fmoc-AA-OH, DIC, Oxyma)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="5. DMF Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; cycle [label="Repeat for\nGlu(OtBu), Glu(OtBu), Leu, Phe", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_deprotection [label="6. Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_wash [label="7. DCM Wash & Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; cleavage [label="8. Cleavage from Resin\n(TFA/TIS/H2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitation [label="9. Precipitation in Cold Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Crude FEEV Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> swell; swell -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> cycle; cycle -> deprotection [label="Next cycle"]; cycle -> final_deprotection [label="Final cycle"]; final_deprotection -> final_wash; final_wash -> cleavage; cleavage -> precipitation; precipitation -> end; } caption: "Fmoc-SPPS Workflow for FEEV Synthesis."
Purification of FEEV Peptide
The crude synthetic peptide contains various impurities, including deletion sequences, truncated peptides, and by-products from protecting groups. The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This technique separates the target peptide from impurities based on differences in hydrophobicity.[9]
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
-
Crude FEEV peptide dissolved in a minimal amount of Solvent A
Procedure:
-
Sample Preparation: Dissolve the crude FEEV peptide in Solvent A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a constant flow rate.
-
Purification Gradient: Inject the sample onto the column and begin the elution gradient. A shallow gradient is often effective for separating closely eluting impurities.[10]
-
Time (min) % Solvent B 0-5 5 5-45 5 -> 55 45-50 55 -> 95 50-55 95 55-60 95 -> 5
-
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peak, which should be the target FEEV peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Table 2: Hypothetical Purification and Characterization Data for FEEV
| Parameter | Result | Method |
| Crude Purity | ~70% | Analytical RP-HPLC |
| Purified Purity | >98% | Analytical RP-HPLC |
| Theoretical Mass (Monoisotopic) | 635.32 g/mol | - |
| Observed Mass [M+H]⁺ | 636.33 g/mol | ESI-MS |
| Appearance | White lyophilized powder | Visual |
| Solubility | Soluble in water | Experimental |
Characterization of Synthetic FEEV
Confirmation of the identity and purity of the synthesized peptide is essential. Mass spectrometry (MS) is the primary technique for this purpose.[11][12][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical mass of FEEV.[11][13]
-
Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide, confirming the correct order of amino acids.
-
Analytical RP-HPLC: Used to determine the purity of the final product by measuring the peak area of the target peptide relative to impurities.
Biological Context and Potential Signaling Pathway
While the specific molecular targets of FEEV are not extensively documented in publicly available literature, it is implicated in research concerning cancer and metabolic disorders.[1] Peptides can act as modulators of various signaling pathways by mimicking endogenous ligands or disrupting protein-protein interactions.[14] A common mechanism through which extracellular molecules influence cell behavior is by binding to receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, and metabolism. The diagram below illustrates a hypothetical signaling pathway where FEEV could act as an antagonist to an RTK, a common strategy in cancer therapy.
// Nodes feev [label="FEEV Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="Endogenous\nLigand", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; metabolism [label="Metabolic Regulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; block [shape=point, style=invis, width=0];
// Edges ligand -> receptor [label="Binds & Activates"]; feev -> receptor [label="Antagonistic\nBinding", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; receptor -> dimerization; dimerization -> pi3k [label="Recruits & Activates"]; pi3k -> akt; akt -> mtor; mtor -> proliferation; mtor -> metabolism; } caption: "Hypothetical Signaling Pathway Modulated by FEEV."
In this speculative model, FEEV acts as an antagonist, preventing the endogenous ligand from binding to its receptor. This inhibition blocks the downstream PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer and metabolic diseases, thereby reducing cell proliferation and altering metabolism. This provides a rationale for its potential therapeutic applications.[1]
Conclusion
The synthesis and purification of the Phe-Leu-Glu-Glu-Val peptide can be reliably achieved using standard Fmoc-SPPS and RP-HPLC methodologies. Careful control of coupling reactions, efficient cleavage, and optimized purification gradients are key to obtaining a high-purity product. The confirmed structure and high purity of synthetic FEEV enable its use as a valuable tool in biomedical research to explore its biological functions and therapeutic potential in modulating critical cellular signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. Peptide Design: Principles & Methods | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. H-Phe-Leu-Glu-Glu-Val-OH | 61037-79-4 | FP110877 [biosynth.com]
- 9. Peptides Derived from Vascular Endothelial Growth Factor B Show Potent Binding to Neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Proteinoid Nanostructures via Thermal Condensation of L-Glutamic Acid and L-Tyrosine [mdpi.com]
- 14. Bioactive peptides: signaling the future - PubMed [pubmed.ncbi.nlm.nih.gov]
